1,1'-[1-(4-Methylphenyl)but-1-ene-1,2-diyl]dibenzene
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Overview
Description
1,1’-[1-(4-Methylphenyl)but-1-ene-1,2-diyl]dibenzene is an organic compound characterized by its unique structure, which includes a butene backbone substituted with a 4-methylphenyl group and two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1-(4-Methylphenyl)but-1-ene-1,2-diyl]dibenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylphenylacetylene and benzyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the coupling reaction.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 1,1’-[1-(4-Methylphenyl)but-1-ene-1,2-diyl]dibenzene may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-[1-(4-Methylphenyl)but-1-ene-1,2-diyl]dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
1,1’-[1-(4-Methylphenyl)but-1-ene-1,2-diyl]dibenzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1’-[1-(4-Methylphenyl)but-1-ene-1,2-diyl]dibenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]
- Benzene, 1,1’-(1-buten-3-yne-1,4-diyl)bis-
- Benzene, 1-methyl-4-(1-methylethenyl)-
Uniqueness
1,1’-[1-(4-Methylphenyl)but-1-ene-1,2-diyl]dibenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where its specific reactivity and interactions can be leveraged for desired outcomes.
Properties
CAS No. |
116454-42-3 |
---|---|
Molecular Formula |
C23H22 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-(1,2-diphenylbut-1-enyl)-4-methylbenzene |
InChI |
InChI=1S/C23H22/c1-3-22(19-10-6-4-7-11-19)23(20-12-8-5-9-13-20)21-16-14-18(2)15-17-21/h4-17H,3H2,1-2H3 |
InChI Key |
RLBOUIPLZMVDNR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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